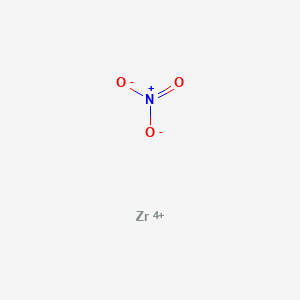![molecular formula K2[TaF7]<br>F7K2Ta B096714 Potassium heptafluorotantalate CAS No. 16924-00-8](/img/structure/B96714.png)
Potassium heptafluorotantalate
Overview
Description
Potassium heptafluorotantalate is an inorganic compound with the chemical formula K₂[TaF₇]. It is the potassium salt of the heptafluorotantalate anion. This white, water-soluble solid is an intermediate in the purification of tantalum from its ores and serves as a precursor to metallic tantalum .
Mechanism of Action
Target of Action
Potassium heptafluorotantalate, with the chemical formula K2[TaF7], is primarily used in the industrial production of metallic tantalum . It acts as an intermediate in the purification of tantalum from its ores .
Mode of Action
The compound’s production involves leaching tantalum ores, such as columbite and tantalite, with hydrofluoric acid and sulfuric acid to produce the water-soluble hydrogen heptafluorotantalate . This solution is then subjected to a number of liquid-liquid extraction steps to remove metallic impurities (most importantly niobium) before being treated with potassium fluoride to produce K2[TaF7] .
Biochemical Pathways
This compound can be produced by both anhydrous and wet methods. The anhydrous method involves the reaction of tantalum oxide with potassium bifluoride or ammonium bifluoride . The reaction is as follows:
Ta2O5+4KHF2+6HF→2K2[TaF7]+5H2OTa_2O_5 + 4KHF_2 + 6HF \rightarrow 2K_2[TaF_7] + 5H_2O Ta2O5+4KHF2+6HF→2K2[TaF7]+5H2O
Pharmacokinetics
It’s worth noting that the compound is slightly soluble in water , which could potentially impact its distribution and elimination if it were to be used in a biological context.
Result of Action
The primary result of the action of this compound is the production of metallic tantalum . This takes place at approximately 800°C in molten salt and proceeds via a number of potential pathways .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemical agents. For instance, the compound is heat-treated at temperatures from 600 to 670°C in the process of producing high-capacitance tantalum capacitor powder .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium heptafluorotantalate can be synthesized through both anhydrous and wet methods. The anhydrous method involves the reaction of tantalum oxide with potassium bifluoride or ammonium bifluoride:
Ta2O5+4KHF2+6HF→2K2[TaF7]+5H2O
This method was originally reported by Berzelius .
Industrial Production Methods: In industrial settings, this compound is produced as an intermediate in the production of metallic tantalum. The process involves leaching tantalum ores, such as columbite and tantalite, with hydrofluoric acid and sulfuric acid to produce the water-soluble hydrogen heptafluorotantalate:
Ta2O5+14HF→2H2[TaF7]+5H2O
This solution undergoes liquid-liquid extraction to remove metallic impurities before being treated with potassium fluoride to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Potassium heptafluorotantalate primarily undergoes reduction reactions. For instance, it is used to produce metallic tantalum by reduction with sodium at approximately 800°C in molten salt:
K2[TaF7]+5Na→Ta+5NaF+2KF
Common Reagents and Conditions:
Reduction: Sodium is commonly used as a reducing agent.
Reaction Conditions: High temperatures (around 800°C) and molten salt environments are typical.
Major Products:
Metallic Tantalum: The primary product formed from the reduction of this compound.
Scientific Research Applications
Potassium heptafluorotantalate has several applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of metallic tantalum.
Comparison with Similar Compounds
- Potassium hexafluorotantalate (KTaF₆)
- Potassium heptafluoroniobate (K₂[NbF₇])
Uniqueness: Potassium heptafluorotantalate is unique due to its specific role in the purification and production of tantalum. Unlike potassium hexafluorotantalate, which forms in higher concentrations of hydrofluoric acid, this compound is precipitated from solutions with lower concentrations of hydrofluoric acid .
Properties
IUPAC Name |
dipotassium;heptafluorotantalum(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/7FH.2K.Ta/h7*1H;;;/q;;;;;;;2*+1;+5/p-7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXAUKPQZOAHGF-UHFFFAOYSA-G | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Ta-2](F)(F)(F)(F)(F)F.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2[TaF7], F7K2Ta | |
| Record name | Potassium heptafluorotantalate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_heptafluorotantalate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884943 | |
| Record name | Potassium fluorotantalate (K2TaF7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.133 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, White solid; [Hawley] White powder; [MSDSonline] | |
| Record name | Tantalate(2-), heptafluoro-, potassium (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium fluorotantalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6800 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
APPROX 5 G/L @ 0 °C; 600 G/L @ 100 °C | |
| Record name | POTASSIUM FLUOROTANTALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5063 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
5.24 | |
| Record name | POTASSIUM FLUOROTANTALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5063 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE, SILKY NEEDLES | |
CAS No. |
16924-00-8 | |
| Record name | Potassium fluorotantalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016924008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tantalate(2-), heptafluoro-, potassium (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium fluorotantalate (K2TaF7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium heptafluorotantalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM FLUOROTANTALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5063 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
720 +/- 10 °C | |
| Record name | POTASSIUM FLUOROTANTALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5063 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one](/img/structure/B96642.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)ethanamine](/img/structure/B96644.png)





